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Compound of Interest

Compound Name: Giffonin P

Cat. No.: B13431722

Get Quote

An In-Depth Technical Guide to the Spectroscopic Profiling and Isolation of Giffonin P

Executive Summary
Giffonin P is a highly hydroxylated, cyclic diarylheptanoid primarily isolated from the leaves,

shells, and infected kernels of the hazelnut tree (Corylus avellana L.). Structurally characterized

by a biphenyl core bridged by a heavily oxygenated seven-carbon aliphatic chain, it has

garnered significant attention in pharmacognosy and food chemistry. It acts as a potent α-

glucosidase inhibitor and is a key contributor to the bitter off-taste in Cimiciato-infected

hazelnuts.

This whitepaper provides a comprehensive, self-validating framework for the isolation, mass

spectrometric (HRMS), and nuclear magnetic resonance (NMR) spectroscopic characterization

of Giffonin P. Designed for application scientists and drug development professionals, this

guide emphasizes the physicochemical causality behind experimental parameters.

Structural Classification & Chemical Ontology
Giffonin P belongs to the biphenyl-type cyclic diarylheptanoids. Its systematic IUPAC

nomenclature is 3,8,9,10,11,12,17-heptahydroxy-tricyclo[12.3.1.12,6]nonadeca-

1(18),2,4,6(19),14,16-hexaene[1].
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The molecule (Molecular Formula: C19​H22​O7​, MW: 362.37 g/mol ) consists of two aromatic

rings directly coupled via a C–C bond, forming a biphenyl system that is further cyclized by a

heptane chain. The presence of seven hydroxyl groups—distributed across the aromatic rings

and the aliphatic bridge—dictates its high polarity, its solubility profile, and its behavior under

electrospray ionization (ESI).

Chromatographic Isolation & Purification Protocol
The isolation of Giffonin P requires a multi-dimensional chromatographic approach to separate

it from structurally similar diarylheptanoids (e.g., Giffonins J-O) and polymeric tannins present

in C. avellana extracts.

Step-by-Step Methodology
Primary Extraction: Macerate dried C. avellana biomass (leaves or shells) in ethanol or

methanol. The choice of a polar protic solvent ensures the exhaustive extraction of the

polyhydroxylated diarylheptanoids[2].

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition sequentially with

hexane (to remove lipophilic constituents) and n-butanol. The n-butanol fraction selectively

enriches the polar phenolic compounds.

Size Exclusion Chromatography (SEC): Load the n-butanol fraction onto a Sephadex LH-20

column.

Causality: Sephadex LH-20 separates molecules based on size and aromatic interactions.

This step is critical for precipitating out high-molecular-weight condensed tannins that

would otherwise irreversibly foul downstream HPLC columns[3].

Semi-Preparative RP-HPLC: Purify the target fractions using a reversed-phase C18 column

(e.g., Nucleodur Pyramid C18, 250 × 21 mm, 5 μm).

Parameters: Use a binary gradient of 0.1% formic acid in water (Solvent A) and acetonitrile

(Solvent B).

Causality: The addition of 0.1% formic acid suppresses the ionization of the phenolic

hydroxyl groups (pKa ~9-10) during chromatography, maintaining Giffonin P in its neutral
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state. This prevents peak tailing and ensures sharp, reproducible retention times (typically

tR​≈10.2 min under optimized gradients)[2].
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Fig 1. Activity-guided isolation workflow for Giffonin P from Corylus avellana.

High-Resolution Mass Spectrometry (HRMS)
Profiling
Mass spectrometry is the primary tool for confirming the molecular weight and structural

connectivity of Giffonin P.

Ionization Causality
Negative-ion electrospray ionization (ESI-) is strictly prioritized over positive mode. The highly

hydroxylated biphenyl structure of Giffonin P contains multiple phenolic groups with pKa

values conducive to ready deprotonation in slightly basic or neutral mobile phases. This yields

a highly stable [M−H]− precursor ion with superior signal-to-noise ratios compared to the

sodium adducts [M+Na]+ observed in ESI+[4].

MS/MS Fragmentation Mechanics
During Collision-Induced Dissociation (CID), the [M−H]− ion at m/z 361.1 undergoes a

characteristic neutral loss of 120 Da, yielding a dominant product ion at m/z 241.0[4]. This

specific neutral loss is a diagnostic fragmentation pathway for cyclic diarylheptanoids,

representing the cleavage of the highly oxygenated aliphatic bridge, leaving the stable biphenyl

core intact.

Table 1: Quantitative HRMS Data Summary for Giffonin P
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Parameter Value / Observation Analytical Significance

Formula C19​H22​O7​
Confirmed via exact mass

analysis.

Exact Mass (Calculated) 361.1287 Da
Theoretical mass for [M−H]− (

C19​H21​O7​).

Measured m/z (ESI-) 361.1327 Da
High-resolution TOF-MS

confirmation[4].

Measured m/z (ESI+) 385.1 Da
Corresponds to the [M+Na]+

adduct[4].

Primary MS/MS Product Ion 241.0 Da
Diagnostic cleavage of the

aliphatic heptane chain[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Elucidating the stereochemistry and exact connectivity of the seven hydroxyl groups requires

high-field NMR (e.g., 600 MHz)[5].

Solvent Selection Causality
Methanol- d4​( CD3​OD ) is the universal standard solvent for Giffonin P NMR acquisition[5].

Solvation: It perfectly solvates the highly polar, polyhydroxylated structure.

Spectral Simplification: The protic nature of CD3​OD leads to rapid deuterium exchange of

the seven labile hydroxyl protons (–OH → –OD). This intentionally removes broad hydroxyl

signals from the 1H spectrum, preventing signal overlap and allowing for the unambiguous

assignment of the complex, overlapping multiplets in the oxygenated aliphatic region ( δ 3.5–

5.0 ppm).

Spectral Features & 2D Logic
The 1H NMR spectrum of Giffonin P is characterized by two distinct regions:

Aromatic Region ( δ 6.5–7.5 ppm): Displays the coupling patterns of the biphenyl system.
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Aliphatic Region ( δ 2.5–5.0 ppm): The heptane chain protons exhibit complex 3JC,H​

couplings. Advanced 2D experiments (HSQC, HMBC, and COSY) are mandatory to trace

the connectivity from the aromatic rings through the oxygenated chain. The relative

configuration of the chiral centers on the heptane bridge is typically established by combining

experimental 1H / 13C chemical shifts with Quantum Mechanical (QM) predictive

modeling[3].

Table 2: Key NMR Spectral Regions (600 MHz, CD3​OD )

Structural Region
1H Shift Range ( δ
ppm)

13C Shift Range ( δ
ppm)

Diagnostic 2D
Correlations

Biphenyl Core

(Aromatic CH)
6.50 – 7.30 115.0 – 130.0

HMBC to quaternary

aromatic carbons ( δ

145-155).

Oxygenated Aliphatic

Methines (CH-OH)
3.50 – 4.80 65.0 – 85.0

COSY cross-peaks

between adjacent

chiral centers.

Aliphatic Methylene (

CH2​)
2.80 – 3.20 30.0 – 45.0

HMBC linking the

heptane chain to the

biphenyl core.

Pharmacological & Organoleptic Significance
Beyond structural novelty, Giffonin P exhibits highly specific biological activities that are

actively researched in drug discovery and food science.

Type 2 Diabetes & α-Glucosidase Inhibition
Giffonin P is a potent, selective inhibitor of α-glucosidase, an enzyme responsible for

hydrolyzing complex carbohydrates into absorbable glucose. In vitro assays demonstrate that

Giffonin P has an IC50​of 55.3 μM, significantly outperforming the standard clinical drug

acarbose ( IC50​= 115.1 μM)[2][6]. By delaying carbohydrate hydrolysis, it effectively blunts

postprandial hyperglycemic spikes.
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Fig 2. Mechanism of action of Giffonin P in delaying carbohydrate hydrolysis via α-glucosidase

inhibition.

Organoleptic Impact (Bitterness)
In agricultural science, Giffonin P has been identified via activity-guided sensory fractionation

as a primary contributor to the bitter off-taste in hazelnuts infected by the "Cimiciato" bug[1].

The high density of hydroxyl groups interacting with human bitter taste receptors (TAS2Rs)

makes it a critical target for quality control in the commercial hazelnut industry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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